molecular formula C9H8N2O3 B2371660 methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate CAS No. 1699434-41-7

methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate

Cat. No. B2371660
CAS RN: 1699434-41-7
M. Wt: 192.174
InChI Key: NPKZMMTYBRKJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Methyl Cyanoacetate and is a colorless liquid with a characteristic odor.

Scientific Research Applications

Cyanoacetylation of Amines

This compound is used in the cyanoacetylation of amines, which is a key process in the formation of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

2. Synthesis of Biologically Active Novel Heterocyclic Moieties The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them useful in the synthesis of novel heterocyclic moieties that have biological activity .

3. Preparation of N-Aryl or N-Heteryl Cyanoacetamides Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate can be used in the preparation of N-aryl or N-heteryl cyanoacetamides . These compounds are important precursors for heterocyclic synthesis .

Antiviral Activity

Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This makes methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate valuable in the synthesis of these derivatives .

Anticancer Activity

This compound has been used in the synthesis of compounds with antiproliferative activity . These compounds have been tested on various cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors, as well as human leukemia and melanoma .

Mechanism of Action

properties

IUPAC Name

methyl 2-(3-cyano-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)6-11-4-2-3-7(5-10)9(11)13/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKZMMTYBRKJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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